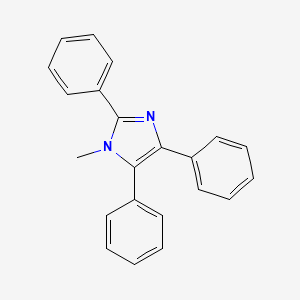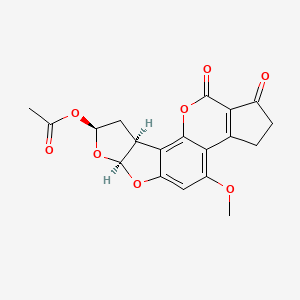
Heptylidenecyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptylidenecyclopropane is an organic compound with the molecular formula C₁₀H₁₈ It is a cyclopropane derivative characterized by a heptylidene group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptylidenecyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethyl ketone with heptanal in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 80°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of phase transfer catalysts can enhance the reaction rate and yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Heptylidenecyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes.
Substitution: this compound can participate in substitution reactions with halogens or other electrophiles, forming halogenated derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Substitution: Halogens (e.g., chlorine, bromine), electrophilic reagents, ambient conditions
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclopropane derivatives
Scientific Research Applications
Heptylidenecyclopropane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. .
Industry: this compound is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of heptylidenecyclopropane and its derivatives involves their interaction with specific molecular targets. The cyclopropane ring imposes conformational rigidity on the molecules, enhancing their binding affinity to target proteins or enzymes. This rigidity also increases the metabolic stability of the compounds, making them more effective in their biological activity .
Comparison with Similar Compounds
Heptylidenecyclopropane can be compared with other cyclopropane derivatives, such as:
- Cyclopropylmethyl ketone
- Cyclopropylcarbinol
- Cyclopropylamine
Uniqueness: this compound stands out due to its heptylidene group, which imparts unique reactivity and stability compared to other cyclopropane derivatives. This makes it particularly valuable in synthetic chemistry and pharmaceutical research .
Properties
CAS No. |
22628-88-2 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
heptylidenecyclopropane |
InChI |
InChI=1S/C10H18/c1-2-3-4-5-6-7-10-8-9-10/h7H,2-6,8-9H2,1H3 |
InChI Key |
WMJQZDKLDXVTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=C1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



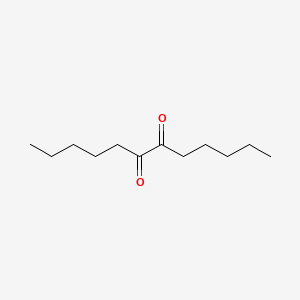
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-methionine](/img/structure/B14717160.png)
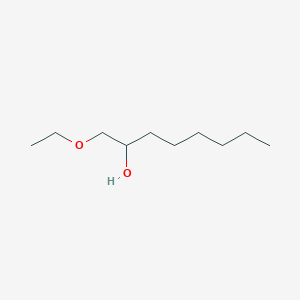
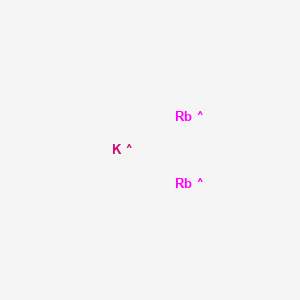
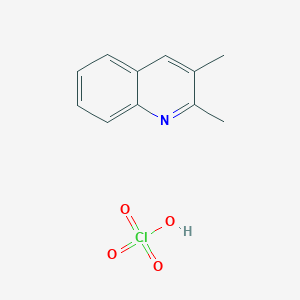
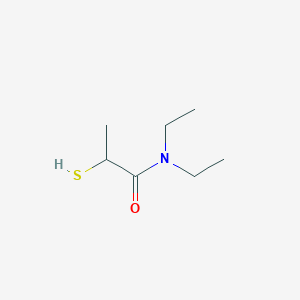
![[(9Z,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(Z)-1,2,4-triazol-4-yliminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B14717190.png)
![[3-(2-Methylpropoxy)prop-1-EN-1-YL]benzene](/img/structure/B14717191.png)
![1-Methyl-4-[4-(2-sulfosulfanylethylamino)butyl]cyclohexane](/img/structure/B14717192.png)
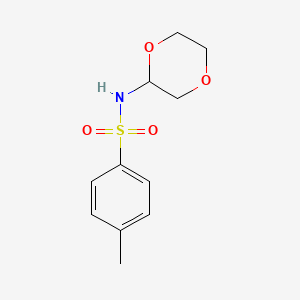
![[(E)-(4-Chlorophenyl)diazenyl][2-(4-chlorophenyl)hydrazinylidene]acetonitrile](/img/structure/B14717206.png)
